![molecular formula C16H14N2O2 B7636505 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile is a synthetic compound that has gained significant attention due to its potential therapeutic properties. This compound belongs to the family of chalcones and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile is not yet fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile have been extensively studied. This compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile in lab experiments is its wide range of biological activities. This compound has been found to exhibit antioxidant, anti-inflammatory, antitumor, and antimicrobial activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile. One potential direction is the study of its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential application as an antimicrobial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in various fields.
Métodos De Síntesis
The synthesis of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile involves the reaction of 4-hydroxyacetophenone with 1,5-dimethyl-2-(prop-2-yn-1-yl)pyrrole-3-carbaldehyde in the presence of a base. The resultant product is then subjected to a reaction with ammonium acetate to yield the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile have been extensively studied. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been found to possess neuroprotective properties and has been studied for its potential application in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13(9-14(10-17)18(11)2)5-8-16(20)12-3-6-15(19)7-4-12/h3-9,19H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEJFIFETBIJDK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

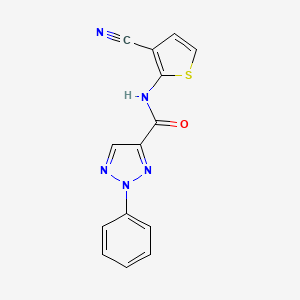
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
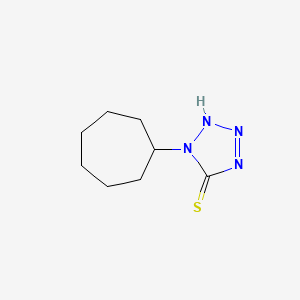
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
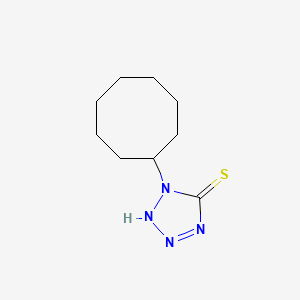


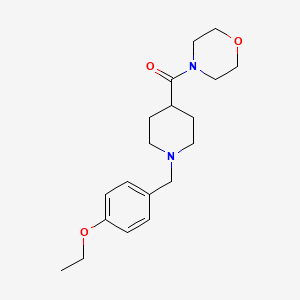
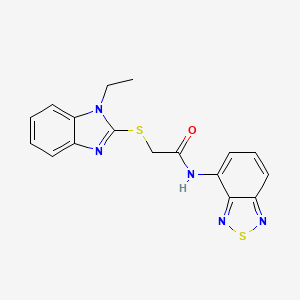
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
